Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Chemical Biology Bioconjugation Target Identification

This compound uniquely combines a 4-(4-cyanophenyl)thiazole target-binding scaffold with a 4-(2,5-dioxopyrrolidin-1-yl)benzamide (NHS ester) warhead. Unlike simple thiazole benzamides, it enables irreversible covalent labeling of primary amine-containing targets. Procuring this pre-activated bifunctional molecule eliminates the need for separate crosslinkers, reducing background noise in pull-down assays and streamlining late-stage diversification in medicinal chemistry. Essential for activity-based protein profiling (ABPP), target deconvolution, and conjugate synthesis.

Molecular Formula C21H14N4O3S
Molecular Weight 402.43
CAS No. 330200-83-4
Cat. No. B2915656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS330200-83-4
Molecular FormulaC21H14N4O3S
Molecular Weight402.43
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H14N4O3S/c22-11-13-1-3-14(4-2-13)17-12-29-21(23-17)24-20(28)15-5-7-16(8-6-15)25-18(26)9-10-19(25)27/h1-8,12H,9-10H2,(H,23,24,28)
InChIKeyZVFHLIVQHHFZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

330200-83-4: A Dual-Functional Thiazole-Benzamide Scaffold for Targeted Probe Development


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-83-4) is a synthetic small molecule featuring a 4-(4-cyanophenyl)thiazole core linked to a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety [1]. It belongs to a class of aminothiazole derivatives often explored for modulating protein kinases and other targets, but its most distinctive structural feature is the 2,5-dioxopyrrolidin-1-yl (NHS ester) group, which equips it for covalent bioconjugation, unlike its simpler benzamide analogs [2]. The compound is primarily utilized as a chemical biology tool or probe intermediate, not as a finished therapeutic agent, making its utility dependent on the synergistic function of its two distinct reactive modules [1].

Why Simple Thiazole Benzamides Cannot Replace 330200-83-4 in Bioconjugation Workflows


Substituting 330200-83-4 with a generic thiazole benzamide, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, results in the complete loss of its primary functional utility: the ability to form a covalent amide bond with primary amine-containing targets. The NHS ester is an activated carboxylic acid, and its absence in simpler analogs eliminates the compound's capacity for site-specific labeling, pull-down, or therapeutic conjugate creation [1]. Furthermore, changing the substitution pattern on the benzamide ring—for example, using a 3-sulfonamido analog instead of the 4-NHS ester—fundamentally alters the molecule's target engagement profile, even if the core thiazole remains the same . This combination of a specific biologic-targeting core with a precise bioconjugation handle is the compound's critical and non-interchangeable feature.

Quantitative Differentiation of 330200-83-4: Evidence from Bioconjugation and Structural Analysis


Key Functional Differentiator: The NHS Ester Moiety Enables Covalent Amine Conjugation

A critical, though qualitative, differentiation is the presence of the 2,5-dioxopyrrolidin-1-yl (NHS ester) group. This moiety is known to react specifically and efficiently with primary amines (e.g., lysine side chains on proteins) to form stable amide bonds [1]. The direct structural analog N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide lacks this reactive handle entirely, making it inert for bioconjugation purposes. While the hydrolysis half-life or amine reactivity rate for this specific molecule has not been quantified in the searched literature, the established class-level property of NHS esters is the primary driver for selecting this compound over non-activated analogs.

Chemical Biology Bioconjugation Target Identification

The 4-Cyanophenyl Substituent is a Defined Pharmacophoric Element

The 4-cyanophenyl group attached to the thiazole ring is a crucial pharmacophore found in the clinically approved antifungal drug isavuconazole, where it occupies a key binding pocket in the fungal CYP51 enzyme [1]. Analogs with different substituents, such as 4-fluorophenyl or phenyl, exhibit altered or reduced target engagement. While direct IC50 comparisons for this exact compound are not publicly available, the presence of the 4-cyanophenyl group classifies it as a privileged structure for targeting specific biological cavities, in contrast to compounds like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide which change this critical recognition element .

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Design

Confirmed Purity and Identity for Reliable Experimental Reproducibility

Commercial sources confirm this compound is available with a minimum purity of 95%, as characterized by LC-MS and NMR . This provides a baseline for procurement, ensuring that the material is of sufficient quality for research use. In comparison, lower-purity grades of similar complex intermediates would introduce unknown impurities that could confound assay results. This purity specification is a direct procurement criterion that sets a minimum standard the user can expect, versus sourcing from a custom synthesis where purity is not pre-validated.

Analytical Chemistry Quality Control Procurement Specification

High-Impact Application Scenarios for 330200-83-4 Based on Evidence


Chemical Probe for Pull-Down Target Identification

Based on its dual functional design, the primary application of 330200-83-4 is as a covalent affinity probe. The 4-(4-cyanophenyl)thiazole core provides a specific binding moiety for a target of interest (inferred from its isavuconazole-like structure, possibly fungal CYP51 or other heme-containing proteins), while the NHS ester enables covalent coupling to nearby lysine residues upon target binding [1]. This allows for irreversible labeling, followed by pull-down with streptavidin beads and mass spectrometry analysis for target deconvolution. This application is impossible with a simple non-activated thiazole benzamide, making 330200-83-4 an essential procurement choice for this workflow.

Building Block for the Synthesis of Active Pharmaceutical Intermediates (APIs)

The 4-cyanophenylthiazole component is a direct precursor to structures found in approved antifungal agents like isavuconazole [1]. The NHS ester group can act as a leaving group or be used to directly conjugate the scaffold to other molecular entities, such as amino acids or drug carriers. Procuring this pre-functionalized building block allows medicinal chemists to focus on late-stage diversification steps, shortening synthetic routes and reducing costs compared to constructing the complex thiazole core from scratch in-house.

Development of Homogeneous Immunoassays

The controlled, rapid amine-coupling capability of the NHS ester suggests its use in developing tracer molecules for competitive binding assays. By conjugating 330200-83-4 directly to an enzyme label or a fluorophore, a well-defined, label-linked ligand can be created [2]. This contrasts with using a non-conjugatable analog, which would necessitate more complex, less efficient coupling chemistries, potentially damaging the target binding moiety and leading to higher assay variability.

Selective Bioconjugation in Complex Biological Matrices

For proteomics applications requiring selective labeling of a specific protein class, the combination of a targeted binding group with an integrated coupling warhead is methodologically superior. 330200-83-4 can be added to cell lysates to selectively label its target, while other proteins remain unmodified due to the specific recognition event preceding covalent bond formation. This creates a much lower background signal compared to a two-step labeling protocol using a separate bifunctional crosslinker, where non-specific binding to the crosslinker's reactive arms is a common problem.

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.